molecular formula C25H24N4O4 B2895796 N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902923-85-7

N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2895796
CAS No.: 902923-85-7
M. Wt: 444.491
InChI Key: CRVMSBIBACYPHO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrido[2,3-d]pyrimidine core substituted with a 2-methoxybenzyl group at position 3 and an N-(3,4-dimethylphenyl)acetamide side chain. The pyrido[2,3-d]pyrimidine system is a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The 2-methoxybenzyl substituent introduces electron-donating properties, while the 3,4-dimethylphenyl group on the acetamide contributes steric bulk and lipophilicity.

Properties

CAS No.

902923-85-7

Molecular Formula

C25H24N4O4

Molecular Weight

444.491

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-16-10-11-19(13-17(16)2)27-22(30)15-28-23-20(8-6-12-26-23)24(31)29(25(28)32)14-18-7-4-5-9-21(18)33-3/h4-13H,14-15H2,1-3H3,(H,27,30)

InChI Key

CRVMSBIBACYPHO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4OC)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethylphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a 2-methoxybenzyl moiety. This unique structure may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrido[2,3-d]pyrimidines have shown promise in inhibiting cancer cell growth. For instance, compounds related to this structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
  • Antioxidant Properties : The presence of methoxy and dimethyl substitutions may enhance the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant in treating Alzheimer's disease and other neurological disorders .

Case Studies

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound exhibited IC50 values ranging from 6.2 μM to over 40 μM against various cancer cell lines . This suggests a moderate to high level of activity that warrants further investigation.
  • Neurotoxicity Assessments : Research on related compounds has indicated that modifications in the chemical structure can significantly influence neurotoxicity profiles. For example, dimethyl substitution has been linked to increased neurotoxic effects due to enhanced protein crosslinking .

Comparative Analysis of Biological Activities

A comparative analysis of various derivatives shows varying degrees of biological activity based on structural modifications:

Compound StructureIC50 (μM)Biological Activity
N-(3,4-Dimethylphenyl) Derivative6.2Anticancer (HCT-116)
Methoxy-substituted Analog27.3Anticancer (T47D)
Pyrido[2,3-d]pyrimidine Variant43.4AChE Inhibition

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide ()
  • Structural Differences :
    • Core : Pyrido[3,2-d]pyrimidine (vs. pyrido[2,3-d]pyrimidine in the target).
    • Substituents : 4-Methoxybenzyl (para-methoxy) vs. 2-methoxybenzyl (ortho-methoxy); 4-(trifluoromethyl)phenyl vs. 3,4-dimethylphenyl.
  • Impact: The para-methoxy group on the benzyl moiety may enhance electronic delocalization compared to the ortho-substituted target compound. The trifluoromethyl group (electron-withdrawing) vs.
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide ()
  • Structural Differences: Core: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido[2,3-d]pyrimidine (nitrogen/oxygen). Substituents: Benzyl at position 3; thioether linkage to acetamide.
  • Impact: The thieno core increases polarizability and lipophilicity (density: 1.35 g/cm³, pKa: ~12.77) compared to the target’s pyrido core . The thioether bond may confer resistance to hydrolysis relative to oxygen-based linkages.

Substituent Variations

N-(3,4-Dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide ()
  • Structural Differences :
    • Backbone : Pyridine-acetamide hybrid vs. pyrido[2,3-d]pyrimidine.
    • Substituents : 3,4-Dimethoxyphenethyl and pyridin-2-yl groups.
  • Impact :
    • The dimethoxyphenethyl group enhances solubility (logP reduction) compared to the target’s dimethylphenyl group.
    • Synthetic Route : Utilizes a multicomponent reaction (94% yield), suggesting efficient scalability for analogues .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Structural Differences :
    • Core : Pyrazol-4-yl vs. pyrido[2,3-d]pyrimidine.
    • Substituents : Dichlorophenyl (electron-withdrawing) vs. dimethylphenyl.
  • Impact: Crystal Packing: Three conformers in the asymmetric unit with dihedral angles (54.8°–77.5°) indicate conformational flexibility, which may influence solubility and bioavailability .

Pharmacological Proxies

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
  • Structural Differences :
    • Core : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one.
    • Substituents : Fluorinated aromatic systems.
  • Impact: Fluorine atoms improve metabolic stability and membrane permeability.

Comparative Data Table

Compound Name / Evidence ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine 2-Methoxybenzyl, 3,4-dimethylphenyl ~437 (estimated) High lipophilicity (predicted)
Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl, 4-CF3-phenyl ~437 (estimated) Enhanced electronic withdrawal
Thieno[3,2-d]pyrimidine Benzyl, 3-methoxyphenyl 437.53 pKa ~12.77; thioether stability
Pyridine-acetamide 3,4-Dimethoxyphenethyl, pyridin-2-yl 399.22 High synthetic yield (94%)
Pyrazol-4-yl 3,4-Dichlorophenyl 399.22 Conformational flexibility

Key Research Findings

  • Substituent Position : Ortho-methoxy groups (target) vs. para-methoxy () significantly alter electronic and steric profiles, impacting receptor affinity .
  • Heterocycle Core: Thieno () and pyrido (target) cores differ in hydrogen-bonding capacity and metabolic pathways due to sulfur vs. nitrogen/oxygen .
  • Halogen Effects : Chlorine () and fluorine () substituents enhance stability but may increase toxicity risks .

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